5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with benzyloxy, hydroxy, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:
Esterification: Starting with nicotinic acid, esterification is performed to yield an ester intermediate.
Oxidation: The ester is then oxidized using reagents such as 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The N-oxide undergoes nucleophilic substitution to introduce the benzyloxy group.
Amidation: Finally, the indole group is introduced through an amidation reaction, forming the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their anti-fibrotic and anti-inflammatory activities.
Imidazo[1,2-a]pyridines: Valuable in pharmaceutical chemistry for their diverse biological activities.
Uniqueness
5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy, hydroxy, and indole groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c25-19-11-18(23-12-20(19)27-13-14-4-2-1-3-5-14)21(26)24-16-7-6-15-8-9-22-17(15)10-16/h1-12,22H,13H2,(H,23,25)(H,24,26) |
InChI Key |
BMRCBQZCJUUSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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